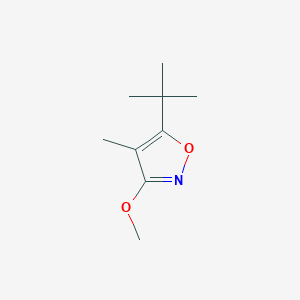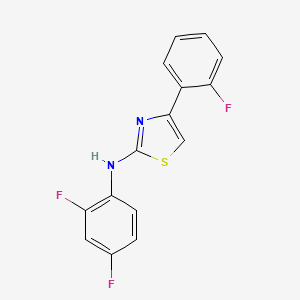![molecular formula C12H9NO5 B12866381 3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12866381.png)
3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)acrylic acid is an organic compound that features a benzo[d]oxazole ring system substituted with a methoxycarbonyl group and an acrylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)acrylic acid typically involves the formation of the benzo[d]oxazole ring followed by the introduction of the methoxycarbonyl and acrylic acid groups. One common method involves the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid derivative to form the benzo[d]oxazole core. Subsequent esterification and condensation reactions introduce the methoxycarbonyl and acrylic acid functionalities .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption .
化学反応の分析
Types of Reactions
3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the acrylic acid moiety to its corresponding alcohol.
Substitution: The benzo[d]oxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzo[d]oxazole ring .
科学的研究の応用
3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)acrylic acid has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the synthesis of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]oxazole ring system can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The methoxycarbonyl and acrylic acid groups can further influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-(Methoxycarbonyl)benzo[d]oxazole: Lacks the acrylic acid moiety, resulting in different reactivity and applications.
4-(Methoxycarbonyl)benzo[d]oxazole: Similar structure but different substitution pattern, affecting its chemical properties.
3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)propanoic acid: Similar but with a propanoic acid group instead of acrylic acid, leading to different biological activity.
Uniqueness
3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)acrylic acid is unique due to the combination of its benzo[d]oxazole ring, methoxycarbonyl group, and acrylic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications.
特性
分子式 |
C12H9NO5 |
|---|---|
分子量 |
247.20 g/mol |
IUPAC名 |
(E)-3-(2-methoxycarbonyl-1,3-benzoxazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H9NO5/c1-17-12(16)11-13-10-7(5-6-9(14)15)3-2-4-8(10)18-11/h2-6H,1H3,(H,14,15)/b6-5+ |
InChIキー |
ULXOEHYIAINNPO-AATRIKPKSA-N |
異性体SMILES |
COC(=O)C1=NC2=C(C=CC=C2O1)/C=C/C(=O)O |
正規SMILES |
COC(=O)C1=NC2=C(C=CC=C2O1)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


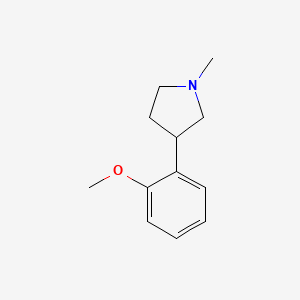

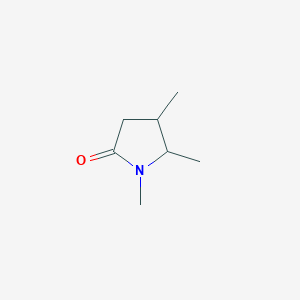
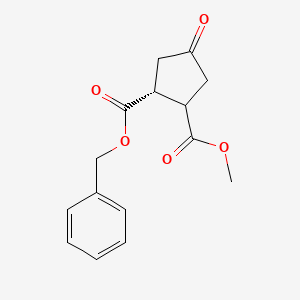
![3,4-Dihydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B12866325.png)
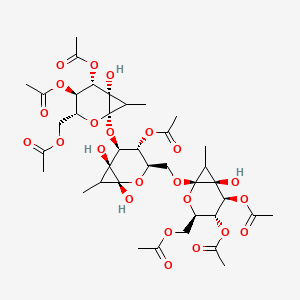
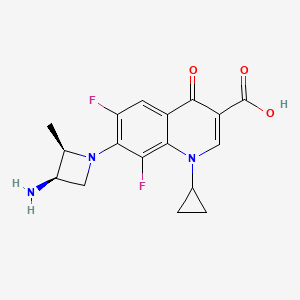
![2-Chloro-6-(methylthio)benzo[d]oxazole](/img/structure/B12866348.png)
![2-Bromo-4-chlorobenzo[d]oxazole](/img/structure/B12866354.png)
![2-Chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12866356.png)
![2-Bromo-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12866367.png)
![2-Bromo-5-(methylthio)benzo[d]oxazole](/img/structure/B12866369.png)
